molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8

Digoxigenin-beta-D-glucosid [German]

Cat. No.: B13747042
CAS No.: 25817-75-8
M. Wt: 552.7 g/mol
InChI Key: CUAXLUAVLKYFFN-DIODYCJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digoxigenin-beta-D-glucosid is a glycosylated derivative of digoxigenin, a genin (aglycone) component of the cardiac glycoside digoxin. This compound is structurally characterized by a steroid nucleus with a lactone ring and a beta-D-glucose moiety attached via a glycosidic bond. It is primarily utilized in biochemical research as a hapten for antibody generation in immunoassays, particularly for detecting digoxin and related compounds . Its specificity and stability make it valuable in diagnostic applications, such as monitoring digoxin levels in patients undergoing cardiac therapy.

Properties

CAS No.

25817-75-8

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1

InChI Key

CUAXLUAVLKYFFN-DIODYCJYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .

Industrial Production Methods

Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .

Scientific Research Applications

Digoxigenin-beta-D-glucosid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Digoxigenin-beta-D-glucosid belongs to the class of cardiac glycosides and their derivatives. Below is a comparative analysis with structurally related compounds:

Compound Structure Key Applications Pharmacokinetic Notes
Digoxigenin-beta-D-glucosid Digoxigenin + beta-D-glucose moiety Immunoassay hapten, diagnostic research Limited data; inferred stability from glycosylation
Digoxin Digoxigenin + trisaccharide (D-digitoxose) Treatment of heart failure, atrial fibrillation Narrow therapeutic index; interacts with P-glycoprotein
Digitoxin Digitoxigenin + trisaccharide Historical use in cardiac therapy Longer half-life than digoxin; hepatic metabolism
Ouabain Strophanthidin + rhamnose Na+/K+-ATPase inhibition studies Rapid onset, used in experimental models

Pharmacokinetic and Interaction Profiles

  • Digoxin: A well-studied cardiac glycoside with a narrow therapeutic window. This contrasts with compounds like warfarin, where protein-binding interactions are critical.
  • Digitoxin : Unlike digoxin, digitoxin undergoes hepatic metabolism, reducing reliance on renal excretion. This distinction is crucial in patients with renal impairment.

Analytical and Diagnostic Relevance

  • Immunoassays: Digoxigenin-beta-D-glucosid is used in enzyme-linked immunosorbent assays (ELISAs) to detect digoxin. Its specificity is superior to cross-reactive metabolites like dihydrodigoxin, which can interfere with assays for digoxin .
  • Mass Spectrometry: discusses hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-ESI-MS/MS) for quantifying glycosylated compounds like fructosylated hemoglobin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.